molecular formula C26H21FN2O5S B11582139 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11582139
M. Wt: 492.5 g/mol
InChI Key: DPECNTDJGBQERT-UHFFFAOYSA-N
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Description

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a thiazole ring, a chromeno-pyrrole structure, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions starting from simpler precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The chromeno-pyrrole structure can be formed through cyclization reactions involving appropriate starting materials under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity . The chromeno-pyrrole structure may allow the compound to intercalate with DNA or interact with proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a thiazole ring, a chromeno-pyrrole structure, and various functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H21FN2O5S

Molecular Weight

492.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21FN2O5S/c1-4-11-33-17-8-5-15(6-9-17)21-20-22(31)18-12-16(27)7-10-19(18)34-23(20)25(32)29(21)26-28-13(2)24(35-26)14(3)30/h5-10,12,21H,4,11H2,1-3H3

InChI Key

DPECNTDJGBQERT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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